molecular formula C19H36O3 B13133600 Ethyl17-oxoheptadecanoate

Ethyl17-oxoheptadecanoate

Cat. No.: B13133600
M. Wt: 312.5 g/mol
InChI Key: UUMFNFADXHWNSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 17-oxoheptadecanoate is an organic compound with the molecular formula C19H36O3 It is an ester derivative of heptadecanoic acid, characterized by the presence of an ethyl group and a ketone functional group at the 17th carbon position

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 17-oxoheptadecanoate can be synthesized through several methods. One common approach involves the esterification of 17-oxoheptadecanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the oxidation of ethyl heptadecanoate using an oxidizing agent like potassium permanganate or chromium trioxide to introduce the ketone functional group at the 17th carbon position. This reaction requires careful control of temperature and reaction time to prevent over-oxidation.

Industrial Production Methods

In an industrial setting, the production of ethyl 17-oxoheptadecanoate may involve large-scale esterification processes using continuous reactors. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and yield. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 17-oxoheptadecanoate undergoes various chemical reactions, including:

    Oxidation: The ketone group can be further oxidized to form carboxylic acids using strong oxidizing agents.

    Reduction: The ketone group can be reduced to a secondary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and alcohols in the presence of a base or acid catalyst.

Major Products Formed

    Oxidation: Formation of 17-oxoheptadecanoic acid.

    Reduction: Formation of 17-hydroxyheptadecanoate.

    Substitution: Formation of various substituted esters depending on the nucleophile used.

Scientific Research Applications

Ethyl 17-oxoheptadecanoate has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in organic reactions.

    Biology: Studied for its potential biological activity and interactions with enzymes and proteins.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals, fragrances, and flavoring agents.

Mechanism of Action

The mechanism of action of ethyl 17-oxoheptadecanoate involves its interaction with specific molecular targets and pathways. The ketone functional group can participate in hydrogen bonding and other interactions with enzymes, influencing their activity. Additionally, the ester group can undergo hydrolysis to release the corresponding acid and alcohol, which may have biological effects.

Comparison with Similar Compounds

Ethyl 17-oxoheptadecanoate can be compared with other similar compounds such as:

    Ethyl heptadecanoate: Lacks the ketone functional group, making it less reactive in certain chemical reactions.

    Methyl 17-oxoheptadecanoate: Similar structure but with a methyl ester group instead of an ethyl ester group, which may affect its reactivity and solubility.

    17-oxoheptadecanoic acid: The free acid form, which is more acidic and may have different reactivity compared to the ester.

The uniqueness of ethyl 17-oxoheptadecanoate lies in its combination of an ester and ketone functional group, providing a versatile platform for various chemical transformations and applications.

Properties

Molecular Formula

C19H36O3

Molecular Weight

312.5 g/mol

IUPAC Name

ethyl 17-oxoheptadecanoate

InChI

InChI=1S/C19H36O3/c1-2-22-19(21)17-15-13-11-9-7-5-3-4-6-8-10-12-14-16-18-20/h18H,2-17H2,1H3

InChI Key

UUMFNFADXHWNSQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCCCCCCCCCCCCCC=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.